Simeprevir Sodium
Description
See also: Simeprevir (has active moiety).
Properties
Molecular Formula |
C38H46N5NaO7S2 |
|---|---|
Molecular Weight |
771.9 g/mol |
IUPAC Name |
sodium cyclopropylsulfonyl-[(1R,4R,6S,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide |
InChI |
InChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H2,41,42,44,46);/q;+1/p-1/b10-8-;/t23-,24-,27-,28-,38-;/m1./s1 |
InChI Key |
LLXQGDWGCCKOQP-MVZLLIIPSA-M |
Origin of Product |
United States |
Foundational & Exploratory
Simeprevir Sodium: A Technical Guide to the Mechanism of Action Against HCV NS3/4A Protease
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Simeprevir is a potent, second-generation direct-acting antiviral (DAA) agent used in the treatment of chronic Hepatitis C virus (HCV) infection, particularly against genotypes 1 and 4.[1][2][3] It functions as a highly specific, competitive, and reversible inhibitor of the HCV NS3/4A serine protease, an enzyme indispensable for viral replication.[1][4] Simeprevir employs a macrocyclic structure that binds non-covalently to the protease's active site, effectively blocking the processing of the viral polyprotein required for the assembly of new virions.[1][5] This guide provides a detailed examination of the molecular interactions, inhibitory kinetics, resistance profiles, and experimental methodologies relevant to the mechanism of simeprevir.
The HCV NS3/4A Protease: A Critical Viral Target
The Hepatitis C virus genome is translated into a single large polyprotein of approximately 3,000 amino acids, which must be cleaved into individual structural and non-structural (NS) proteins to become functional.[6] The NS3/4A protease is central to this process.
-
Structure and Function: The NS3 protein contains a serine protease domain at its N-terminus and a helicase domain at its C-terminus.[6][7] For maximal proteolytic activity, the NS3 protease domain must form a stable, non-covalent heterodimer with its cofactor, the NS4A protein.[6][8]
-
Role in Viral Replication: The activated NS3/4A complex is responsible for four crucial downstream cleavages of the HCV polyprotein, liberating the mature NS3, NS4A, NS4B, NS5A, and NS5B proteins.[1][6][9] These proteins form the viral replication complex, making NS3/4A protease activity absolutely essential for the viral life cycle.[6][9]
-
Evasion of Host Immunity: Beyond its role in polyprotein processing, the NS3/4A protease actively dismantles the host's innate immune response. It achieves this by cleaving two key adaptor proteins: the mitochondrial antiviral-signaling protein (MAVS) and the Toll-interleukin-1 receptor domain-containing adaptor-inducing beta interferon (TRIF).[9][10] This cleavage disrupts signaling pathways mediated by RIG-I and TLR3, respectively, preventing the production of type I interferons and blunting the antiviral cellular state.[9][10]
Simeprevir: Molecular Profile and Binding Kinetics
Simeprevir is classified as a second-generation macrocyclic protease inhibitor, distinguishing it from earlier linear peptidomimetic agents like telaprevir and boceprevir.[5]
-
Mechanism of Inhibition: As a competitive inhibitor, simeprevir vies with the natural polyprotein substrate for binding to the NS3/4A active site.[1] Its binding is non-covalent and reversible.[1] Structural studies reveal that simeprevir binds via an induced-fit mechanism to an extended S2 subsite within the NS3 catalytic domain.[1] This high-affinity interaction physically obstructs the catalytic triad (His-57, Asp-81, Ser-139) of the protease, preventing it from accessing and cleaving the polyprotein substrate.[6] By halting this critical step, simeprevir effectively terminates the viral replication process.[11]
Quantitative Analysis of Inhibitory Activity
The potency of simeprevir has been quantified through various in vitro assays, including biochemical protease assays and cell-based replicon systems.
Table 1: In Vitro Inhibitory Activity of Simeprevir Against HCV Genotypes
| Assay Type | HCV Genotype | Potency Metric | Value Range | Reference(s) |
| Biochemical Assay | 1a, 1b, 2, 4, 5, 6 | IC₅₀ | < 13 nM | [5] |
| Biochemical Assay | 3 | IC₅₀ | 37 nM | [5] |
| Replicon Assay | 1a, 1b | EC₅₀ | 8 - 28 nM | [5] |
| Biochemical Assay | 1a | Kᵢ | 0.2 nM | [12] |
Table 2: Impact of Key Resistance-Associated Substitutions (RASs) on Simeprevir Activity
| NS3 Position | Substitution | HCV Genotype | Metric | Fold Change (FC) in Activity | Reference(s) |
| Q80 | K | 1a | Median EC₅₀ | 11 | [13] |
| D168 | Q | 1b | EC₅₀ | > 700 | [5] |
| I132 | L | 4 | Median EC₅₀ | 4.6 | [14] |
| D168 | E | 4 | Median EC₅₀ | 39 | [14] |
| D168 | V/E (at failure) | 4 | Median EC₅₀ | 440 | [14] |
| Various | At failure | 1 | EC₅₀ | ≥ 50 (High-level resistance) | [13] |
Fold Change (FC) is relative to the wild-type reference strain. An FC > 1 indicates reduced susceptibility.
The Landscape of Simeprevir Resistance
The high mutation rate of the HCV RNA polymerase leads to the presence of pre-existing viral variants and the potential for treatment-emergent resistance.[15]
-
Key Resistance-Associated Substitutions (RASs): The most clinically significant RASs for simeprevir are located in the NS3 protease domain. These include substitutions at positions Q80 (most notably Q80K in genotype 1a), S122, R155, and D168.[1][8]
-
Mechanism of Resistance: Structural analyses show that many protease inhibitors, including simeprevir, have bulky chemical moieties that protrude from the "substrate envelope"—the consensus volume occupied by the natural viral substrates.[16] Resistance mutations frequently occur at residues like R155 and D168, which are close to these protruding parts of the inhibitor.[8][16] These mutations introduce steric hindrance or alter electrostatic interactions that selectively weaken the binding of the inhibitor without significantly compromising the protease's ability to bind and cleave its natural, more flexible substrates.[16]
Detailed Experimental Protocols
The characterization of simeprevir's mechanism of action relies on standardized in vitro assays.
Protocol 6.1: In Vitro HCV NS3/4A Protease Inhibition Assay (FRET-based)
This biochemical assay directly measures the enzymatic activity of the protease and its inhibition by a compound.
-
Reagents & Materials: Recombinant HCV NS3/4A protease, FRET-based peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH₂), assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol), simeprevir, 96- or 384-well plates, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of simeprevir in assay buffer.
-
In a microplate, add the NS3/4A enzyme to each well (except negative controls).
-
Add the simeprevir dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Plot the percentage of inhibition against the logarithm of simeprevir concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol 6.2: HCV Replicon-Based Cell Assay (EC₅₀ Determination)
This cell-based assay measures the inhibition of viral RNA replication within host cells.
-
Reagents & Materials: Huh-7 human hepatoma cells, HCV replicon RNA (containing a reporter gene like luciferase), cell culture medium, electroporator, simeprevir, 96-well plates, luciferase assay reagent.
-
Procedure:
-
Harvest logarithmically growing Huh-7 cells.
-
Introduce the HCV replicon RNA into the cells via electroporation.
-
Seed the transfected cells into 96-well plates containing pre-dispensed serial dilutions of simeprevir.
-
Incubate the plates for 72 hours at 37°C to allow for viral replication.
-
Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
-
Data Analysis:
-
Plot the percentage of luciferase activity (relative to untreated controls) against the logarithm of simeprevir concentration.
-
Calculate the EC₅₀ value, the concentration at which simeprevir inhibits 50% of viral replication.
-
Dual Mechanism: Restoring Host Innate Immunity
Simeprevir's mechanism extends beyond direct inhibition of viral replication. By blocking the proteolytic activity of NS3/4A, it also prevents the degradation of MAVS and TRIF.[5][9] This action restores the integrity of the RIG-I and TLR3 signaling pathways, allowing the host cell to recognize the viral infection and mount an effective innate immune response through the production of interferons. This dual action—suppressing the virus directly while enabling the host's natural defenses—contributes to its therapeutic efficacy.
Conclusion
Simeprevir sodium operates through a potent and specific mechanism of action against the HCV NS3/4A protease. As a competitive, non-covalent, macrocyclic inhibitor, it effectively blocks viral polyprotein processing, a step essential for viral replication. Furthermore, its inhibition of the protease prevents the virus from dismantling the host's innate immune signaling, thereby allowing for a natural antiviral response. While highly effective, its potency can be compromised by specific resistance-associated substitutions in the NS3 domain, a critical consideration in clinical management. The detailed understanding of its interaction with the viral target, as elucidated through biochemical and cell-based assays, continues to inform the development of next-generation pan-genotypic protease inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Simeprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hcv Ns3/4a 3 Protease Inhibitors: Simeprevir, Process Patents And Evaluation | Auctores [auctoresonline.org]
- 8. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Virology analyses of HCV genotype 4 isolates from patients treated with simeprevir and peginterferon/ribavirin in the Phase III RESTORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Simeprevir Sodium In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simeprevir, a potent and specific inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, is a direct-acting antiviral agent used in the treatment of chronic hepatitis C.[1][2][3] The NS3/4A protease is essential for viral replication, making it a prime target for antiviral therapy.[4][5] Simeprevir is a macrocyclic, noncovalent, competitive, and reversible inhibitor of this enzyme.[1][2][6] In vitro evaluation of simeprevir's antiviral activity and cytotoxicity is crucial for understanding its efficacy and safety profile. The most common method for assessing its anti-HCV activity in a cellular context is the HCV replicon assay.
These application notes provide a detailed protocol for determining the in vitro antiviral activity of simeprevir sodium using an HCV replicon assay, along with a method for assessing its cytotoxicity.
Mechanism of Action
Simeprevir targets the HCV NS3/4A protease, an enzyme critical for cleaving the HCV polyprotein into mature viral proteins required for replication.[1][5] By binding to the active site of the protease, simeprevir blocks this cleavage process, thereby inhibiting viral replication.[2][5] At concentrations higher than its half-maximal effective concentration (EC50), simeprevir may also help restore the host's innate immune response by preventing the NS3/4A protease from cleaving key adaptor proteins in the interferon signaling pathway.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simeprevir - Wikipedia [en.wikipedia.org]
- 4. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safe Disposal of Simeprevir Sodium: A Guide for Laboratory Professionals
Essential guidelines for the proper disposal of Simeprevir Sodium in research and development settings, ensuring safety and regulatory compliance.
This document provides detailed procedures for the safe handling and disposal of this compound, a direct-acting antiviral agent against the hepatitis C virus. Adherence to these guidelines is crucial for laboratory safety and environmental protection. Improper disposal of pharmaceutical waste can lead to regulatory violations and environmental contamination.[1]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by multiple federal and state agencies. Key among these are the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees controlled substances.[1][2] It is imperative that all disposal activities comply with these regulations.
Hazard Profile and Safety Precautions
This compound is classified with several hazard statements, including being harmful if swallowed, causing skin irritation, and potentially causing an allergic skin reaction or serious eye damage.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn when handling this compound.[5]
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction.[3] | Wear protective gloves and clothing.[5] If on skin, wash with plenty of soap and water.[5] |
| Eye Damage | Causes serious eye damage.[3] | Wear eye protection.[5] If in eyes, rinse cautiously with water for several minutes.[5] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[3] | Avoid release to the environment.[6] |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for disposing of this compound waste in a laboratory setting.
-
Segregation of Waste:
-
Identify and segregate all this compound waste, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and solutions.
-
Do not mix this compound waste with non-hazardous waste.
-
-
Containerization:
-
Waste Characterization:
-
Determine if the this compound waste is considered RCRA hazardous waste. While Simeprevir itself is not explicitly listed as a P- or U-listed hazardous waste, it may exhibit hazardous characteristics (e.g., toxicity). A formal hazardous waste determination should be conducted by trained personnel in accordance with EPA guidelines.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[5]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste contractor.[8]
-
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2]
-
Under no circumstances should this compound be flushed down the drain or disposed of in the regular trash. [3][9] This is to prevent contamination of water supplies and harm to aquatic life.[9]
-
Disposal Workflow
Caption: this compound Disposal Workflow
Emergency Procedures
In case of a spill, contain the source if it is safe to do so.[7] For solid spills, use a method that controls dust generation, such as a damp cloth or a filtered vacuum.[7] For solutions, absorb the spill with an inert, non-combustible material.[5] Place all contaminated materials into a sealed container for disposal as hazardous waste.[7] Ensure the spill area is thoroughly cleaned.[7]
For personal exposure, follow these first aid measures:
-
Skin Contact: Wash the exposed area with soap and water and remove contaminated clothing.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water.[7]
-
Inhalation: Move to fresh air and seek medical attention.[7]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[7]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
- 1. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. targetmol.com [targetmol.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Personal protective equipment for handling Simeprevir Sodium
This document provides immediate safety, handling, and disposal protocols for Simeprevir Sodium, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
This compound is an antiviral medication used to treat chronic hepatitis C.[1] As a potent pharmaceutical compound, it requires careful handling to mitigate occupational exposure risks. The primary hazards include skin and eye irritation, respiratory sensitization, and potential for organ damage, genetic defects, and reproductive harm.[2]
Hazard Summary and Personal Protective Equipment (PPE)
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed[2] |
| Skin Irritation | H315: Causes skin irritation[2][3] |
| Skin Sensitization | H317: May cause an allergic skin reaction[2] |
| Serious Eye Damage | H318: Causes serious eye damage[2] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] |
| Respiratory Irritation | H335: May cause respiratory irritation[2] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects[2] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child[2] |
| Specific Target Organ Toxicity | H370: Causes damage to organs[2] |
| Aquatic Hazard (Chronic) | H413: May cause long lasting harmful effects to aquatic life[2] |
This table summarizes the key hazards associated with this compound. One safety data sheet reviewed indicated no substances with established occupational exposure limit values.[3]
Procedural Guidance for Handling
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] Use local exhaust ventilation or conduct all work within a certified chemical fume hood to minimize inhalation risk.[4]
-
Safety Stations: Ensure an accessible safety shower and eyewash station are in the immediate vicinity of the handling area.[3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety goggles with side shields to protect against splashes and airborne particles.[3]
-
Hand Protection: Chemical-resistant protective gloves are required at all times.[3]
-
Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[3][4] For tasks with a higher risk of contamination, disposable clothing should be considered.[4]
-
Respiratory Protection: If engineering controls are insufficient or if dust/aerosols are generated, a suitable respirator must be used.[3][4]
3. Handling and Storage:
-
Avoid all direct contact with the skin, eyes, and clothing.[3][4]
-
Prevent the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling the compound.[3]
-
Store the material as directed by the product packaging in a designated, secure location.
Experimental Workflow and Safety Protocols
The following diagram outlines the standard workflow for handling this compound, incorporating the necessary safety measures at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
